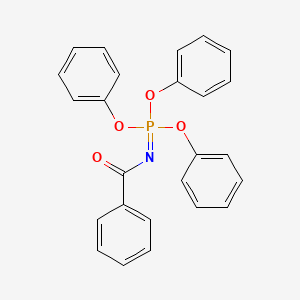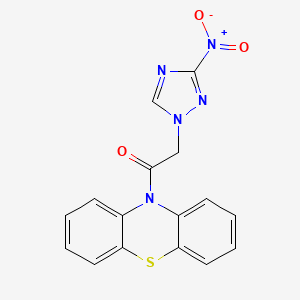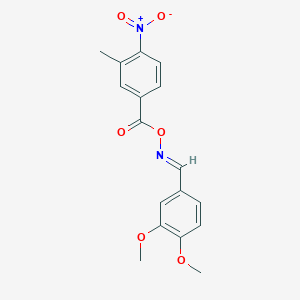![molecular formula C24H25N3O5S B14949814 Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14949814.png)
Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes various functional groups such as ester, carbamate, and imidazolidinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Esterification: The formation of the ester group involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Carbamate Formation: The carbamate group is introduced through the reaction of an amine with an isocyanate.
Imidazolidinone Formation: The imidazolidinone ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Thiophene Derivatives: These compounds are also important in medicinal chemistry and material science.
The uniqueness of ETHYL 4-(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-5-OXO-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE lies in its specific combination of functional groups and the resulting properties.
Eigenschaften
Molekularformel |
C24H25N3O5S |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
ethyl 4-[4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C24H25N3O5S/c1-4-14-26-20(15-21(28)25-17-8-12-19(31-3)13-9-17)22(29)27(24(26)33)18-10-6-16(7-11-18)23(30)32-5-2/h4,6-13,20H,1,5,14-15H2,2-3H3,(H,25,28) |
InChI-Schlüssel |
XQVRCRYOVZTNII-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC=C)CC(=O)NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)



![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)

![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949808.png)
![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14949821.png)
